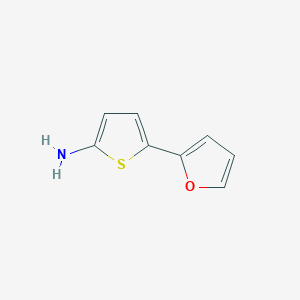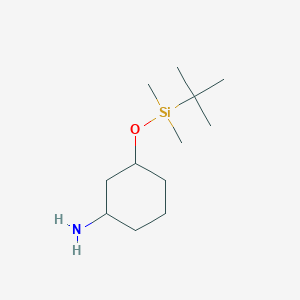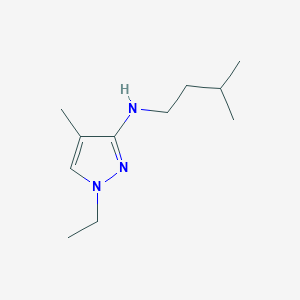![molecular formula C9H14F2N4O2 B11734140 tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)
tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with an amino group and a difluoromethyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate can be achieved through multiple synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-pyrazol-5-amine.
Nitrosation and Reduction: The starting material undergoes nitrosation followed by reduction to yield the corresponding amine.
Esterification: The amine is then esterified to form the corresponding ester.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: The protected amine is then condensed with difluoromethylating agents to introduce the difluoromethyl group.
Deprotection: Finally, the Boc group is removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
tert-Butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
tert-Butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Propriétés
Formule moléculaire |
C9H14F2N4O2 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
tert-butyl N-[3-amino-1-(difluoromethyl)pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-5-4-15(7(10)11)14-6(5)12/h4,7H,1-3H3,(H2,12,14)(H,13,16) |
Clé InChI |
NRYOQCYIKVHIIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN(N=C1N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)

![3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
